molecular formula C21H28N4OS B5649942 N-({5-[3-(methylthio)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide

N-({5-[3-(methylthio)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide

Cat. No. B5649942
M. Wt: 384.5 g/mol
InChI Key: LDYUDYDLSKODTM-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that often exhibit significant biological activity, making them of interest in pharmaceutical research and material science. These compounds are typically synthesized through multi-step organic synthesis processes, involving the construction of the pyrazolo[1,5-a][1,4]diazepin core and subsequent functionalization to introduce various substituents, such as the methylthio benzyl group and the cyclobutanecarboxamide moiety.

Synthesis Analysis

Synthetic approaches for similar compounds often involve the initial formation of a pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-e][1,4]diazepin-4-one core through the reaction of appropriate precursors, such as amino-pyrazoles or amino-triazoles with aldehydes or ketones. Following the core synthesis, further functionalization is achieved through various organic reactions, including nucleophilic substitutions, cycloadditions, and condensation reactions, to introduce specific side chains and functional groups (Bol’but et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by their cyclic cores and the presence of multiple functional groups, which can be analyzed through techniques such as NMR, X-ray crystallography, and mass spectrometry. These analyses provide detailed information on the molecular geometry, electronic structure, and the spatial arrangement of atoms, which are crucial for understanding the compound's chemical behavior and interactions (Kumara et al., 2018).

properties

IUPAC Name

N-[[5-[(3-methylsulfanylphenyl)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-27-20-8-2-5-16(11-20)14-24-9-4-10-25-19(15-24)12-18(23-25)13-22-21(26)17-6-3-7-17/h2,5,8,11-12,17H,3-4,6-7,9-10,13-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYUDYDLSKODTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CN2CCCN3C(=CC(=N3)CNC(=O)C4CCC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({5-[3-(methylthio)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide

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